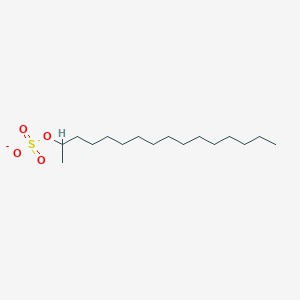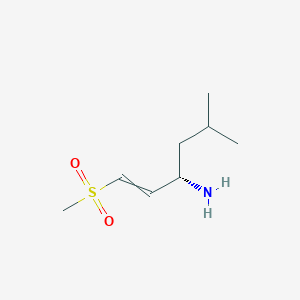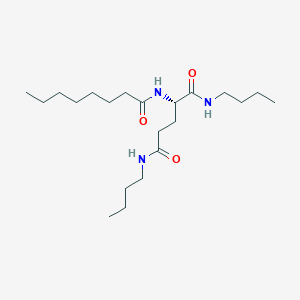
N~1~,N~5~-Dibutyl-N~2~-octanoyl-L-glutamamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~,N~5~-Dibutil-N~2~-octanoil-L-glutamina es un compuesto químico con la fórmula molecular C21H41N3O3. Es un derivado del ácido L-glutámico, donde los grupos amida están sustituidos por grupos dibutil y octanoil.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N1,N~5~-Dibutil-N~2~-octanoil-L-glutamina normalmente implica los siguientes pasos:
Protección del grupo carboxilo: El grupo carboxilo del ácido L-glutámico se protege usando un grupo protector adecuado para evitar reacciones no deseadas.
Amidación: El ácido L-glutámico protegido se hace reaccionar con dibutilamine y cloruro de octanoilo en presencia de un agente de acoplamiento como N,N'-diciclohexilcarbodiimida (DCC) para formar los enlaces amida deseados.
Desprotección: El grupo protector se elimina para producir el producto final, N1,N~5~-Dibutil-N~2~-octanoil-L-glutamina.
Métodos de producción industrial
La producción industrial de N1,N~5~-Dibutil-N~2~-octanoil-L-glutamina sigue rutas sintéticas similares pero a mayor escala. El proceso implica condiciones de reacción optimizadas, como temperatura, presión y elección de solvente, para asegurar un alto rendimiento y pureza del producto. Los reactores de flujo continuo y los sistemas automatizados se emplean a menudo para mejorar la eficiencia y la escalabilidad.
Análisis De Reacciones Químicas
Tipos de reacciones
N~1~,N~5~-Dibutil-N~2~-octanoil-L-glutamina puede sufrir varias reacciones químicas, incluidas:
Hidrólisis: Los enlaces amida se pueden hidrolizar en condiciones ácidas o básicas para producir los ácidos carboxílicos y aminas correspondientes.
Oxidación: El compuesto se puede oxidar usando agentes oxidantes fuertes para formar los productos oxidados correspondientes.
Sustitución: Los grupos dibutil y octanoil se pueden sustituir por otros grupos funcionales a través de reacciones de sustitución nucleofílica.
Reactivos y condiciones comunes
Hidrólisis: Condiciones ácidas (HCl) o básicas (NaOH).
Oxidación: Agentes oxidantes fuertes como permanganato de potasio (KMnO~4~) u óxido de cromo (CrO~3~).
Sustitución: Nucleófilos como aminas o alcoholes en presencia de un catalizador adecuado.
Principales productos formados
Hidrólisis: Ácido L-glutámico, dibutilamine y ácido octanoico.
Oxidación: Derivados oxidados correspondientes del compuesto.
Sustitución: Nuevos derivados de amida o éster dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
N~1~,N~5~-Dibutil-N~2~-octanoil-L-glutamina tiene varias aplicaciones en la investigación científica:
Química: Utilizado como bloque de construcción para la síntesis de moléculas más complejas y como reactivo en la síntesis orgánica.
Biología: Estudiado por su posible papel en la modulación de las vías biológicas y como sonda para estudiar las interacciones enzima-sustrato.
Medicina: Investigado por sus posibles propiedades terapéuticas, incluidos los efectos antiinflamatorios y analgésicos.
Industria: Utilizado en el desarrollo de nuevos materiales y como aditivo en diversos procesos industriales.
Mecanismo De Acción
El mecanismo de acción de N1,N~5~-Dibutil-N~2~-octanoil-L-glutamina implica su interacción con objetivos y vías moleculares específicos. El compuesto puede unirse a enzimas o receptores, modulando su actividad y provocando diversos efectos biológicos. Los objetivos y vías moleculares exactos dependen de la aplicación específica y el contexto de uso.
Comparación Con Compuestos Similares
N~1~,N~5~-Dibutil-N~2~-octanoil-L-glutamina se puede comparar con otros compuestos similares, como:
N~1~,N~5~-Dibutil-N~2~-(2-etilhexanoil)-L-glutamina: Estructura similar pero con un grupo acilo diferente, lo que lleva a variaciones en las propiedades químicas y las aplicaciones.
N~1~,N~5~-Dibutil-N~2~-decanoil-L-glutamina: Otro derivado con una cadena acilo más larga, afectando su solubilidad y reactividad.
La singularidad de N1,N~5~-Dibutil-N~2~-octanoil-L-glutamina radica en su combinación específica de grupos dibutil y octanoil, que le confieren propiedades químicas y biológicas distintivas.
Propiedades
Número CAS |
486455-66-7 |
|---|---|
Fórmula molecular |
C21H41N3O3 |
Peso molecular |
383.6 g/mol |
Nombre IUPAC |
(2S)-N,N'-dibutyl-2-(octanoylamino)pentanediamide |
InChI |
InChI=1S/C21H41N3O3/c1-4-7-10-11-12-13-20(26)24-18(21(27)23-17-9-6-3)14-15-19(25)22-16-8-5-2/h18H,4-17H2,1-3H3,(H,22,25)(H,23,27)(H,24,26)/t18-/m0/s1 |
Clave InChI |
ROVCBBIYGALCJO-SFHVURJKSA-N |
SMILES isomérico |
CCCCCCCC(=O)N[C@@H](CCC(=O)NCCCC)C(=O)NCCCC |
SMILES canónico |
CCCCCCCC(=O)NC(CCC(=O)NCCCC)C(=O)NCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(Methylsulfanyl)-1-[(prop-2-en-1-yl)sulfanyl]hex-1-en-3-ol](/img/structure/B12567215.png)
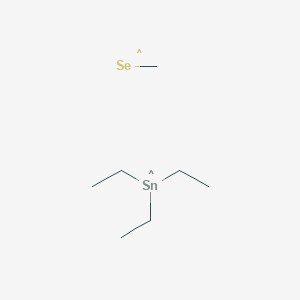
![1H-Imidazole, 2,2'-[2-(diphenylphosphino)ethylidene]bis[1-methyl-](/img/structure/B12567229.png)
![2'-[(Dimethylamino)methyl]-3,4-dihydro[1,1'-biphenyl]-1(2H)-ol](/img/structure/B12567237.png)
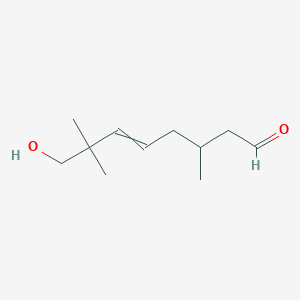
![4-Diazonio-2-[2-(diethylamino)ethyl]phenolate](/img/structure/B12567245.png)
![2,4-Di-tert-butyl-6-[(3,5-dimethylanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12567261.png)


![3-[4-(Dimethylamino)anilino]-1-(4-hexylphenyl)prop-2-en-1-one](/img/structure/B12567280.png)

